molecular formula C14H14N2O B7476073 N-[(3-methylphenyl)methyl]pyridine-4-carboxamide

N-[(3-methylphenyl)methyl]pyridine-4-carboxamide

Cat. No. B7476073
M. Wt: 226.27 g/mol
InChI Key: IKVBFPDSGJXZJO-UHFFFAOYSA-N
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Description

N-[(3-methylphenyl)methyl]pyridine-4-carboxamide, also known as NM-2201, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It is a member of the indole-based synthetic cannabinoids and has gained attention due to its potential applications in scientific research. The purpose of

Mechanism of Action

N-[(3-methylphenyl)methyl]pyridine-4-carboxamide acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects. The activation of CB1 receptors in the brain is responsible for the psychoactive effects of cannabinoids, while the activation of CB2 receptors in the immune system is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, indicating potential applications in the treatment of chronic pain and inflammatory conditions. It has also been shown to have anxiolytic effects, suggesting potential applications in the treatment of anxiety disorders. Additionally, N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has been shown to have neuroprotective effects, indicating potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has several advantages as a tool for scientific research. It has a high affinity for both CB1 and CB2 receptors, making it a valuable tool for investigating the pharmacology of these receptors. It is also relatively easy to synthesize, allowing for large-scale production. However, N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has several limitations for lab experiments. It is highly potent and has been shown to have significant side effects at high doses, making it difficult to use in vivo. Additionally, its effects on the endocannabinoid system are complex and not fully understood, making it challenging to interpret results from experiments using N-[(3-methylphenyl)methyl]pyridine-4-carboxamide.

Future Directions

There are several future directions for research on N-[(3-methylphenyl)methyl]pyridine-4-carboxamide. One possible direction is the investigation of its potential applications in the treatment of pain, inflammation, and anxiety. Another direction is the study of its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the pharmacology of N-[(3-methylphenyl)methyl]pyridine-4-carboxamide and its effects on the endocannabinoid system.

Synthesis Methods

N-[(3-methylphenyl)methyl]pyridine-4-carboxamide is synthesized through a multi-step process that involves the reaction of 4-chloropyridine with 3-methylbenzylamine in the presence of a base to form the intermediate N-(3-methylbenzyl)pyridin-4-amine. This intermediate is then reacted with 2-oxo-2H-chromene-3-carboxylic acid to form the final product, N-[(3-methylphenyl)methyl]pyridine-4-carboxamide.

Scientific Research Applications

N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has been widely used in scientific research as a tool for studying the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to have a high affinity for both CB1 and CB2 receptors, making it a valuable tool for investigating the pharmacology of these receptors. N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has also been used in studies on the effects of cannabinoids on pain, inflammation, and anxiety.

properties

IUPAC Name

N-[(3-methylphenyl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11-3-2-4-12(9-11)10-16-14(17)13-5-7-15-8-6-13/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVBFPDSGJXZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methylphenyl)methyl]pyridine-4-carboxamide

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